Methyl 2-(4-(3-bromopropoxy)phenoxy)acetate
Overview
Description
“Methyl 2-(4-(3-bromopropoxy)phenoxy)acetate” is a chemical compound with the CAS Number: 910032-57-4 . It has a molecular weight of 303.15 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H15BrO4/c1-15-12(14)9-17-11-5-3-10(4-6-11)16-8-2-7-13/h3-6H,2,7-9H2,1H3 . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
“Methyl 2-(4-(3-bromopropoxy)phenoxy)acetate” has a molecular weight of 303.15 . Unfortunately, other physical and chemical properties like melting point, boiling point, and solubility were not available in the sources I found.Scientific Research Applications
Crystallographic Studies
The compound Methyl 2-(4-(3-bromopropoxy)phenoxy)acetate has been involved in crystallographic studies. For instance, Lee, Ryu, and Lee (2017) investigated the crystal structure of a compound produced from the reaction between 2-(2H-tetrazol-5-yl)phenol and methyl 2-bromoacetate, showcasing the structural versatility of such compounds (S. Lee, J. Ryu, & Junseong Lee, 2017).
Enzymatic Ether Cleavage
The enzymatic cleavage of ethers similar to Methyl 2-(4-(3-bromopropoxy)phenoxy)acetate has been a subject of research. Speranza et al. (2002) studied the biodegradation of 2-phenoxyethanol, which is structurally related, by a Gram-positive bacterium, revealing insights into the biochemical pathways involved (G. Speranza et al., 2002).
Antimicrobial Properties
Fuloria, Fuloria, and Gupta (2014) explored the antimicrobial properties of compounds derived from esterification processes similar to those involving Methyl 2-(4-(3-bromopropoxy)phenoxy)acetate. Their research contributes to understanding the antimicrobial potential of such compounds (N. Fuloria, S. Fuloria, & R. Gupta, 2014).
Applications in Obesity and Diabetes Treatment
Howe, Rao, Holloway, and Stribling (1992) identified a compound structurally related to Methyl 2-(4-(3-bromopropoxy)phenoxy)acetate as a beta 3-adrenergic agonist potentially useful in treating obesity and diabetes. This highlights the therapeutic applications of such compounds (R. Howe et al., 1992).
Synthesis and Characterization Studies
The synthesis and characterization of compounds structurally similar to Methyl 2-(4-(3-bromopropoxy)phenoxy)acetate have been extensively studied. For example, Desai, Dave, Shah, and Vyas (2001) synthesized a variety of methyl acetates with phenoxy components, contributing to the understanding of the chemical properties and potential applications of such compounds (N. Desai et al., 2001).
Safety And Hazards
properties
IUPAC Name |
methyl 2-[4-(3-bromopropoxy)phenoxy]acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrO4/c1-15-12(14)9-17-11-5-3-10(4-6-11)16-8-2-7-13/h3-6H,2,7-9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBYFJEVJPKOJGG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)COC1=CC=C(C=C1)OCCCBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(4-(3-bromopropoxy)phenoxy)acetate |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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